2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Methionine aminopeptidase MetAP Antibacterial target

2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1065102-58-0) is a heterocyclic building block belonging to the 2-aryloxazole-4-carboxylic acid class. It bears a 3-fluorophenyl substituent at the oxazole 2-position and a free carboxylic acid at the 4-position (molecular formula C₁₀H₆FNO₃; MW 207.16 g/mol; XLogP3-AA = 2; topological polar surface area = 63.3 Ų).

Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
CAS No. 1065102-58-0
Cat. No. B3079308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
CAS1065102-58-0
Molecular FormulaC10H6FNO3
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CO2)C(=O)O
InChIInChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
InChIKeyBWSJZWQFDHYZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1065102-58-0): Procurement-Relevant Identity and Physicochemical Baseline


2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1065102-58-0) is a heterocyclic building block belonging to the 2-aryloxazole-4-carboxylic acid class [1]. It bears a 3-fluorophenyl substituent at the oxazole 2-position and a free carboxylic acid at the 4-position (molecular formula C₁₀H₆FNO₃; MW 207.16 g/mol; XLogP3-AA = 2; topological polar surface area = 63.3 Ų) [2]. It is commercially supplied as a pharmaceutical intermediate at ≥95% purity for research and development use .

Why 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid Cannot Be Interchanged with Common Oxazole Carboxylic Acid Analogs


Within the oxazole-4-carboxylic acid family, three structural variables govern biological and physicochemical behavior: the regioisomeric attachment point of the carboxylic acid (2- vs. 4-position), the nature of the aryl substituent (presence/absence and position of halogen), and the substitution pattern at C-5 (H vs. methyl). The 2-aryloxazol-4-ylcarboxylic acid scaffold—to which the target compound belongs—confers potent and selective inhibition of the Co(II) form of E. coli methionine aminopeptidase (MetAP) with IC₅₀ values in the micromolar range, whereas the regioisomeric 5-aryloxazol-2-ylcarboxylic acids are completely inefficient across all MetAP metalloforms [1]. Furthermore, the meta-fluorine substitution on the phenyl ring modulates lipophilicity (XLogP3-AA = 2) and electronic character in a manner distinct from para-fluoro, chloro, or unsubstituted phenyl analogs [2]. These differences have direct consequences for target engagement, metabolic stability, and downstream synthetic derivatization—precluding simple one-for-one substitution.

Quantitative Differential Evidence for 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1065102-58-0) Versus Closest Analogs


Regioisomeric Scaffold Potency: 2-Aryloxazole-4-carboxylic Acids Versus 5-Aryloxazole-2-carboxylic Acids in MetAP Inhibition

The 2-aryloxazol-4-ylcarboxylic acid scaffold—the core architecture of the target compound—confers potent and selective inhibition of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP) with IC₅₀ values in the micromolar range. In head-to-head testing within the same study, the regioisomeric 5-aryloxazol-2-ylcarboxylic acid class and 5-aryl-1,2,4-oxadiazol-3-ylcarboxylic acids were demonstrated to be inefficient against all forms of EcMetAP (Fe(II), Co(II), and Mn(II)) [1][2]. This regioisomeric selectivity is driven by the spatial orientation of the carboxylic acid relative to the aryl ring, which dictates productive binding to the dinuclear metal center of the enzyme [3].

Methionine aminopeptidase MetAP Antibacterial target Regioisomeric selectivity

Lipophilicity Tuning via Meta-Fluorine: XLogP3 Comparison of 3-Fluorophenyl Versus Unsubstituted Phenyl and 4-Fluorophenyl Oxazole-4-carboxylic Acids

The target compound 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid has a computed XLogP3-AA value of 2 [1]. The non-fluorinated direct analog 2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0) has a predicted XLogP3 of approximately 1.5 . This 0.5 log unit increase reflects the lipophilicity contribution of the meta-fluorine atom. In the broader oxazole SAR literature, halogen substitution on the phenyl ring—particularly fluorine—is associated with enhanced membrane permeability and target binding affinity compared to unsubstituted phenyl analogs [2]. The meta-fluoro position offers a distinct electronic distribution (σₘ = 0.34 for F) compared to para-fluoro substitution (σₚ = 0.06 for F via resonance), which can differentially influence π-stacking interactions with aromatic residues in enzyme active sites.

Lipophilicity XLogP3 Drug-likeness Fluorine substitution

Physicochemical Property Profile Differentiation: MW, TPSA, and H-Bond Capacity Versus Chloro and Methyl Analogs

The target compound (MW = 207.16 g/mol; TPSA = 63.3 Ų; HBA = 5; Rotatable bonds = 2) [1] occupies a distinct position in the 2-aryloxazole-4-carboxylic acid property space. The chloro analog 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 925940-96-1) carries a higher MW of 223.61 g/mol due to the heavier chlorine atom . The 5-methyl-substituted analog 2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 61152-02-1; MW = 221.19) introduces additional steric bulk at the C-5 position, which can sterically hinder amide coupling reactions during derivatization . The target compound's absence of C-5 substitution preserves full synthetic accessibility at that position while maintaining a molecular weight below 210 g/mol—advantageous for fragment-based drug discovery where MW < 250 is a typical cutoff. The computed TPSA of 63.3 Ų falls within the favorable range for oral bioavailability (typically < 140 Ų).

Physicochemical properties Molecular weight TPSA Lead-likeness

Meta-Fluorine Electronic Effect on Antibacterial Potentiation: Class-Level Evidence for 2-Substituted Phenyl Oxazole-4-carboxylic Acids

In the Huguet et al. (2012) study, compounds bearing a 2-substituted phenyl group on the oxazole-4-carboxylic acid scaffold demonstrated increased antibacterial activity specifically in the presence of the permeabilizer polymyxin B and the efflux pump blocker phenylalanine-arginine-β-naphthylamide (PAβN), which together boost intracellular accumulation of the inhibitors [1]. While most compounds in the series showed only weak antibacterial activity against wild-type E. coli alone, the 2-substituted phenyl derivatives exhibited observable potentiation under permeabilized conditions. The 3-fluorophenyl substituent on the target compound combines the electron-withdrawing effect of fluorine (Hammett σₘ = 0.34) with increased lipophilicity relative to unsubstituted phenyl, both of which are structural features associated with enhanced antibacterial activity in oxazole SAR reviews [2]. Although direct MIC data for the exact target compound are not available in the primary literature, the class-level SAR indicates that the 2-(3-fluorophenyl) substitution pattern is positioned to benefit from both the 2-aryl regiochemical requirement and the halogen-mediated activity enhancement.

Antibacterial potentiation Efflux pump Permeabilizer Gram-negative bacteria

Recommended Research and Industrial Application Scenarios for 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1065102-58-0)


MetAP-Focused Antibacterial Lead Generation Using the 2-Aryloxazole-4-carboxylic Acid Pharmacophore

This compound serves as a direct entry point into the 2-aryloxazole-4-carboxylic acid class, which has been experimentally validated as a Co(II)-selective MetAP inhibitor scaffold with IC₅₀ values in the micromolar range [1]. In contrast, the 5-aryloxazole-2-carboxylic acid regioisomers have been demonstrated to be inactive against all EcMetAP metalloforms in head-to-head testing [1]. Procurement of the 2-(3-fluorophenyl) variant provides both the correct regiochemical architecture and the lipophilicity-enhancing meta-fluorine substituent, enabling direct elaboration of the C-4 carboxylic acid into hydroxamic acid derivatives—which exhibit enhanced potency (IC₅₀ 1–2 μM) against Mn(II) and Fe(II) MetAP forms [1].

Physicochemical Property-Optimized Fragment for Lead-Like Library Synthesis

With MW = 207.16 g/mol, XLogP3 = 2, TPSA = 63.3 Ų, and only 2 rotatable bonds [2], the target compound resides within lead-like chemical space (MW < 250; XLogP < 3.5) favorable for fragment-based drug discovery. The free C-4 carboxylic acid enables modular amide coupling or esterification without requiring protecting group manipulation at C-5 (which is unsubstituted, unlike the 5-methyl analog MW 221.19). Compared to the heavier 3-chloro analog (MW 223.61) , the target compound offers superior atom economy for library production. The meta-fluorine provides a ~0.5 log unit lipophilicity increase over the non-fluorinated phenyl analog, enhancing membrane permeability potential without substantially increasing molecular weight [2].

Gram-Negative Antibacterial Potentiation Studies Requiring 2-Aryl Substitution

The Huguet et al. (2012) study established that 2-substituted phenyl oxazole-4-carboxylic acid derivatives exhibit increased antibacterial activity specifically when combined with permeabilizer (polymyxin B) and efflux pump blocker (PAβN) [1]. The 3-fluorophenyl substitution satisfies this 2-aryl structural prerequisite while introducing an electron-withdrawing group—a modification independently associated with enhanced antibacterial potency across oxazole SAR reviews [3]. This compound is therefore a rational choice for medicinal chemistry programs investigating oxazole-based antibacterials targeting Gram-negative pathogens, where intracellular accumulation is a known limitation.

COX-2 Inhibitor and Anti-Inflammatory Precursor Development

The 2-(3-fluorophenyl)-oxazole-4-carboxylic acid scaffold is structurally related to the oxazole class of COX-2 inhibitors [3]. The closely related 5-methyl analog (2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid, CAS 61152-02-1) is reported to serve as a precursor for COX-2 inhibitors, with the fluorophenyl group contributing to improved blood-brain barrier penetration in neuropharmacology applications . The target compound, lacking C-5 methyl substitution, offers greater synthetic flexibility for diversification at that position while retaining the 3-fluorophenyl pharmacophoric element. SAR reviews indicate that halogen-substituted phenyl oxazoles exhibit enhanced anti-inflammatory efficacy relative to unsubstituted phenyl derivatives [3].

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.